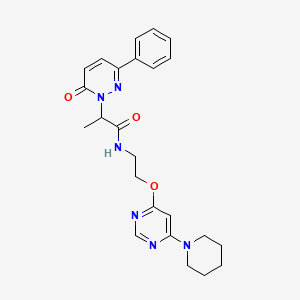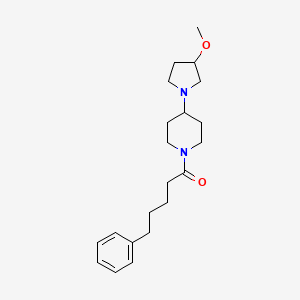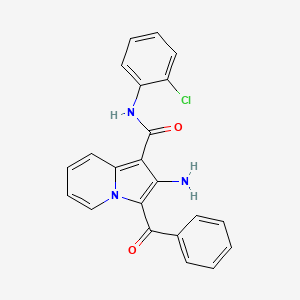
7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H13ClF2N4O3 and its molecular weight is 466.83. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on synthesizing and characterizing compounds within the quinazoline and oxadiazole families due to their potential bioactive properties. For example, the synthesis of substituted 3-amino-1H-quinazoline-2,4-diones involves starting from fluorobenzoic acid and includes steps like the generation of a dianion of urea and intramolecular nucleophilic displacement to form the quinazolinedione ring (Tran et al., 2005). Similarly, the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs have been explored, starting from specific anilines and aiming to test their antitumor activity (Maftei et al., 2013).
Biological Activity
Compounds related to quinazoline-2,4-diones and oxadiazoles have been studied for their biological activities, including cytotoxic effects against various cancer cell lines. For instance, fluorine-containing 6,7-dihydroindazolone and 6,7-dihydrobenzisoxazolone derivatives have shown marked antiproliferative activity, potentially linked to apoptosis induction and cell cycle impairment in tumor cells (Khlebnikova et al., 2020). This suggests that related compounds could also exhibit significant biological activities and warrant further investigation.
Photophysical Properties
The study of light-induced reactions and their mechanisms can be important for understanding the photophysical properties of complex molecules. Research into light-induced tetrazole-quinone 1,3-dipolar cycloadditions provides insights into the microscopic mechanisms behind such reactions, which could be relevant for understanding the behavior of similar fluorine-containing aromatic compounds under light exposure (He et al., 2021).
Environmental and Green Chemistry
The synthesis of heterocyclic compounds like quinazoline-2,4-diones using environmentally friendly methods, such as water as a reaction medium or carbon dioxide as a reagent, has been explored to improve sustainability in chemical synthesis. For example, L-proline-catalyzed synthesis on water for structurally complex heterocyclic ortho-quinones demonstrates the potential for high atom economy and environmental benefits (Rajesh et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-hydroxyquinazoline-2,4(1H,3H)-dione, and the second intermediate is 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione. These intermediates are then coupled using a coupling agent to form the final product, 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-chloro-3-fluoroaniline", "2-nitrobenzaldehyde", "ethyl acetoacetate", "4-fluorobenzylamine", "phosphorus oxychloride", "sodium hydroxide", "sodium hydride", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "sodium bicarbonate", "dichloromethane", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazole", "Step 2: Synthesis of 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-hydroxyquinazoline-2,4(1H,3H)-dione", "Step 3: Synthesis of 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "Step 4: Coupling of the two intermediates using a coupling agent to form the final product, 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione" ] } | |
CAS-Nummer |
1207048-42-7 |
Molekularformel |
C23H13ClF2N4O3 |
Molekulargewicht |
466.83 |
IUPAC-Name |
7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H13ClF2N4O3/c24-17-8-4-13(9-18(17)26)20-28-21(33-29-20)14-3-7-16-19(10-14)27-23(32)30(22(16)31)11-12-1-5-15(25)6-2-12/h1-10H,11H2,(H,27,32) |
InChI-Schlüssel |
YEIDAEXHUJFEQT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)Cl)F)NC2=O)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1'-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2864378.png)

![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2864380.png)



![2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride](/img/structure/B2864385.png)

![5-((4-Benzhydrylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2864388.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide](/img/structure/B2864394.png)
